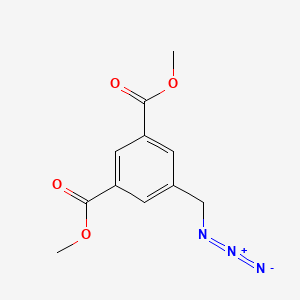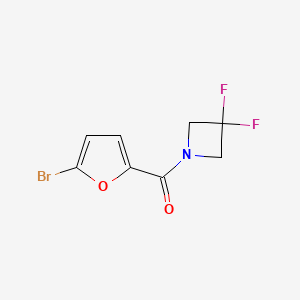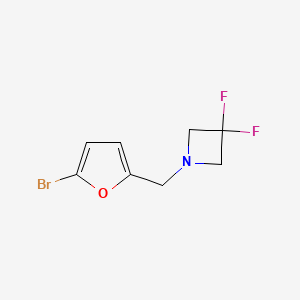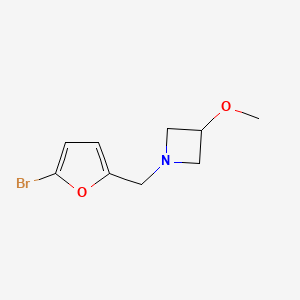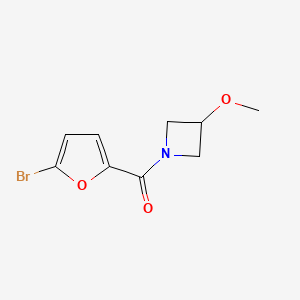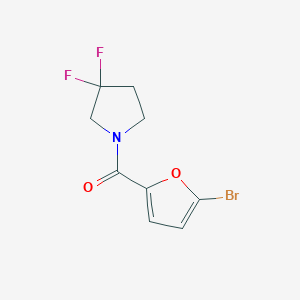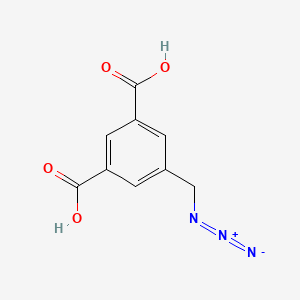
5-(Azidomethyl)isophthalic acid
Descripción general
Descripción
5-(Azidomethyl)isophthalic acid is an organic compound characterized by the presence of an azidomethyl group attached to the isophthalic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group is known for its versatility in organic synthesis, particularly in click chemistry, making this compound a valuable intermediate in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
5-(Azidomethyl)isophthalic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules via click chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)isophthalic acid typically involves the following steps:
Starting Material: The synthesis begins with isophthalic acid.
Introduction of Azidomethyl Group: The azidomethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by first converting isophthalic acid to its corresponding bromomethyl derivative using bromine and a suitable catalyst. The bromomethyl derivative is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of isophthalic acid, bromine, and sodium azide are handled using automated systems to ensure safety and efficiency.
Optimized Reaction Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl)isophthalic acid undergoes various types of chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Substitution: Various substituted isophthalic acids.
Cycloaddition: Triazole derivatives.
Reduction: 5-(Aminomethyl)isophthalic acid.
Mecanismo De Acción
The mechanism by which 5-(Azidomethyl)isophthalic acid exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are crucial in click chemistry. This reactivity allows for the efficient and selective formation of covalent bonds under mild conditions, making it a powerful tool in molecular assembly and modification.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)isophthalic acid: Precursor in the synthesis of 5-(Azidomethyl)isophthalic acid.
5-(Aminomethyl)isophthalic acid: Product of the reduction of this compound.
Terephthalic acid: Structurally similar but lacks the azidomethyl group.
Uniqueness
This compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in click chemistry. This makes it more versatile compared to its analogs, enabling its use in a broader range of applications, from material science to bioconjugation.
Propiedades
IUPAC Name |
5-(azidomethyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-12-11-4-5-1-6(8(13)14)3-7(2-5)9(15)16/h1-3H,4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHXKUKTWJLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


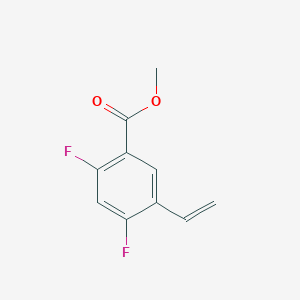
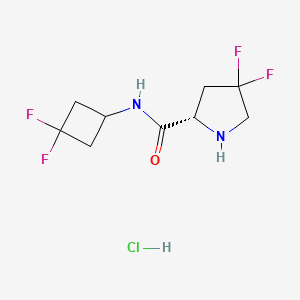
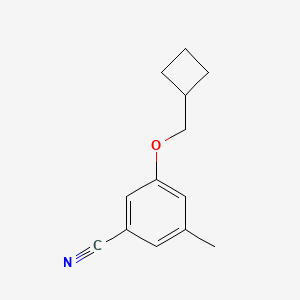
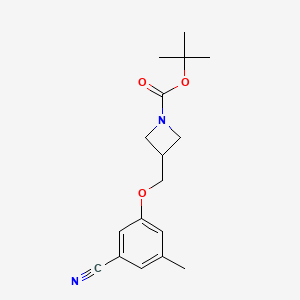
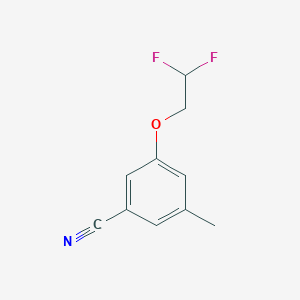

![tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8154833.png)
![2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8154841.png)
